6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
Overview
Description
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives: Elaborating on the synthesis of novel derivatives, El-Agrody et al. (2001) describe the creation of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, highlighting their antimicrobial activity. This research provides insight into the chemical versatility and potential therapeutic applications of compounds related to 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (El-Agrody et al., 2001).
- Crystal Structure and Antibacterial Activity: Lahmidi et al. (2019) focus on a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, exploring its crystal structure, spectroscopic characteristics, and antibacterial activity. This research underscores the compound's potential in antibacterial applications (Lahmidi et al., 2019).
Biological Activities
- Anti-Epileptic Activities: Ding et al. (2019) synthesized derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one, evaluating their anti-epileptic activities. This work highlights the compound's potential in treating neurological conditions [(Ding et al., 2019)](https://consensus.app/papers/synthesis-vitro-activities-novel-ding/9760dc2011f95c57808a588d93e230ac/?utm_source=chatgpt).
- Antioxidant Agents: Bayazeed and Alnoman (2020) used 6-cyano-5-oxo-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine as a building block for creating new tricyclic and tetracyclic ring systems with the triazolo[1,5-a]pyrimidine skeleton, demonstrating significant antioxidant properties (Bayazeed & Alnoman, 2020).
Application in Synthetic Chemistry
- Facile Synthesis Techniques: Gol et al. (2019) describe an efficient, regioselective on-water synthesis method for various 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the environmental benefits and broad scope of this approach (Gol et al., 2019).
- Diversity Oriented Synthesis: Pyatakov et al. (2015) evaluated the acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones, leading to diversely substituted polycyclic derivatives. This showcases the compound's utility in creating a wide range of synthetic structures (Pyatakov et al., 2015).
Advanced Research and Studies
- Theoretical Studies and Characterization: Salgado et al. (2011) conducted theoretical studies and NMR characterization of novel [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, providing detailed insights into their chemical behavior and stability (Salgado et al., 2011).
- Chemical Transformations: Zemlyanaya et al. (2018) investigated the chemical transformations of tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-oles, expanding our understanding of the reactivity and potential applications of this chemical class (Zemlyanaya et al., 2018).
Future Directions
For further reading, refer to the review article by Merugu et al., which provides insights into the synthetic strategies and pharmacological applications of this emerging scaffold . Additionally, consider investigating related compounds such as pyrazolo[3,4-d]pyrimidine and thiazoloquinazoline derivatives .
: Read the full article : Pyrazolo[3,4-d]pyrimidine study : Thiazoloquinazoline derivatives study
Properties
IUPAC Name |
6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,6H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUJEXMDZVIXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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